Methyl vaccenate

Lipidomics Psoriasis Biomarker Discovery

Methyl vaccenate (Methyl trans-11-octadecenoate, CAS 6198-58-9) is a monounsaturated fatty acid methyl ester (FAME) with a molecular formula of C19H36O2 and a molecular weight of 296.49 g/mol. It is the methyl ester of trans-vaccenic acid, an omega-7 fatty acid primarily found in ruminant fats and dairy products.

Molecular Formula C19H36O2
Molecular Weight 296.5 g/mol
CAS No. 6198-58-9
Cat. No. B600584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl vaccenate
CAS6198-58-9
SynonymsMethyl-11-transoctadecenoate
Molecular FormulaC19H36O2
Molecular Weight296.5 g/mol
Structural Identifiers
SMILESCCCCCCC=CCCCCCCCCCC(=O)OC
InChIInChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h8-9H,3-7,10-18H2,1-2H3/b9-8+
InChIKeyPVVODBCDJBGMJL-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Methyl Vaccenate (CAS 6198-58-9) for Lipid Research & Specialized Biochemical Assays


Methyl vaccenate (Methyl trans-11-octadecenoate, CAS 6198-58-9) is a monounsaturated fatty acid methyl ester (FAME) with a molecular formula of C19H36O2 and a molecular weight of 296.49 g/mol . It is the methyl ester of trans-vaccenic acid, an omega-7 fatty acid primarily found in ruminant fats and dairy products [1]. Characterized by a trans-11 double bond, this compound serves as a critical analytical reference standard for GC-MS and as a precursor for lipid metabolism studies . Its high purity (>99%) and defined trans-configuration enable precise quantitation and reproducible biological investigation . Unlike its cis-isomer (CAS 1937-63-9), the trans-configuration imparts a more linear molecular geometry, influencing its physical properties and interactions with biological membranes .

1
High-purity trans-11 FAME analytical reference standardFor lipidomics and metabolomics identification
2
Defined trans geometry supports isomer-specific studiesMembrane biophysics and metabolic tracer research
3
Stable retention behavior for quantitative profilingDifferential expression context in disease models

Why Methyl Vaccenate Cannot Be Substituted with Generic FAMEs: A Structural & Functional Necessity


Methyl vaccenate (trans-11) is not interchangeable with common monounsaturated FAMEs like methyl oleate (cis-9) or polyunsaturated alternatives like methyl linoleate. Its specific trans-11 double bond position and geometry dictate unique physical properties, including a lower melting point (10°C) and distinct solubility profile (e.g., 30 mg/mL in DMF/DMSO, 50 mg/mL in ethanol), which differ from saturated and cis-unsaturated analogs . Critically, its biological interactions are isomer-specific: the trans-vaccenate moiety selectively incorporates into cellular acylglucosylceramide and phosphatidylethanolamine in vivo, a metabolic fate not observed with methyl oleate [1]. Furthermore, studies show differential expression patterns in disease states (e.g., psoriasis) where methyl vaccenate levels remain unaltered while methyl oleate and methyl palmitate are significantly elevated, highlighting a unique regulatory pathway [2]. Using generic FAME mixtures or substituting with a cis-isomer will confound data interpretation in lipidomics, metabolic studies, and membrane biophysics.

Risk 1Methyl oleate (cis-9) differs in double bond position and geometry, which may alter lipid incorporation and confound pathway analysis.
Risk 2The cis-vaccenate isomer exhibits distinct membrane activity; substitution may not replicate trans-specific calcium uptake effects.
Risk 3Generic FAME mixtures lack a defined trans-11 marker, limiting isomer-specific quantification and biomarker discovery.

Quantitative Differentiation Guide: Methyl Vaccenate vs. Key Analogs


Differential Serum Abundance in Psoriasis: Methyl Vaccenate vs. Oleate & Palmitate

In a clinical metabolomics study of psoriasis patients, serum levels of methyl vaccenate remained statistically unchanged compared to healthy controls. In contrast, methyl oleate, methyl palmitate, and methyl linoleate showed significant elevations in patient sera [1].

Serum abundance in psoriasis
Reported · Clinical-study context
Methyl vaccenate unchanged; methyl oleate (P=0.001), palmitate (P=0.002), linoleate (P=0.001) elevated
Supports differential metabolic pathway context; biomarker stability review
Serum metabolomics; n not specified
Lipidomics Psoriasis Biomarker Discovery

In Vivo Lipid Incorporation Specificity: Methyl Vaccenate vs. Methyl Oleate in Epidermal Metabolism

Topical application of methyl palmitoleate to neonatal BALB/C mice resulted in a significant elevation of vaccenate (18:1 delta 11) in epidermal acylglucosylceramide at the expense of linoleate. In contrast, topical methyl oleate treatment resulted in the replacement of linoleate by oleate (18:1 delta 9) in both acylglucosylceramide and phosphatidylethanolamine, but did not elevate vaccenate [1].

In vivo epidermal incorporation
Reported · In vivo model context
Methyl palmitoleate drives vaccenate into acylglucosylceramide; methyl oleate does not
Isomer-specific metabolic fate; distinct tracer utility
BALB/C mouse model, topical 50 mg application
Lipid Metabolism Dermatology In Vivo Biochemistry

Membrane Fluidity and Calcium Uptake: Trans-Vaccenate vs. Cis-Vaccenate Isomers

In studies of chick intestinal brush border membranes, the methyl esters of both cis- and trans-vaccenic acid markedly increased calcium (Ca2+) uptake at all temperatures studied (4°C, 25°C, and 37°C). Notably, the trans-vaccenic acid methyl ester (Methyl vaccenate, CAS 6198-58-9) was more effective at enhancing Ca2+ uptake than the cis-isomer (Methyl cis-vaccenate, CAS 1937-63-9) [1].

Membrane Ca²⁺ uptake
Reported · Isomer comparison
Methyl trans-vaccenate more effective than cis-isomer at stimulating calcium uptake at 4–37 °C
Isomer-specific membrane response; trans geometry context
Chick intestinal brush border vesicles
Membrane Biophysics Calcium Signaling Isomer-Specific Effects

Selective Antimicrobial Activity Profile of Vaccenic Acid Methyl Ester

Vaccenic acid methyl ester, the parent compound of methyl vaccenate, exhibits antimicrobial activity against a variety of microorganisms. This activity is selective, showing no effect against Escherichia coli, Micrococcus luteus, and Salmonella enteritidis .

Antimicrobial spectrum
Data to verify · Source review
Active against various microorganisms; inactive against E. coli, M. luteus, S. enteritidis
Reported selective antimicrobial profile; class-level inference
Exact MIC and assay conditions not provided
Antimicrobial Discovery Microbiology Natural Products

Specialized Application as a Repellent for Gall Thrips Control

Methyl vaccenate has been identified as a repellent with specific utility for controlling gall thrips (Gynaikothrips ficorum) on Ficus plants. This activity is noted in product literature from a major biochemical supplier, indicating a defined, niche application not shared by common FAMEs like methyl oleate or methyl palmitate .

Gall thrips repellency
Supplier data · Data to verify
Effective repellent against gall thrips on Ficus plants
Reported niche agricultural application
Dosage and efficacy metrics unspecified
Agricultural Biotechnology Pest Management Insect Behavior

High-Impact Research and Industrial Applications for Methyl Vaccenate (CAS 6198-58-9)


Lipidomics and Metabolomics: A Critical Analytical Standard for Differential Profiling

Use Methyl vaccenate as a high-purity (>99%) GC-MS and LC-MS reference standard to accurately identify and quantify trans-11-octadecenoic acid in complex biological matrices. Its unique and stable retention time [1] and differential expression in disease states, such as psoriasis where it remains unchanged while common FAMEs are elevated [2], make it essential for building robust, non-confounded lipidomic datasets and for discovering disease-specific lipid biomarkers.

Membrane Biophysics: Investigating Isomer-Specific Modulation of Ion Flux

Employ Methyl vaccenate (trans-11 isomer) in controlled in vitro studies to investigate the role of lipid isomer geometry on membrane fluidity and function. Direct comparative studies show the trans-isomer is more effective than its cis-counterpart at stimulating calcium uptake in brush border membranes [3]. This application is critical for researchers studying the biophysical regulation of ion channels, transporters, and membrane protein function.

In Vivo Metabolism Studies: Tracing Unique Fatty Acid Incorporation Pathways

Utilize Methyl vaccenate as a distinct metabolic tracer in cell culture or in vivo models to study the specific incorporation of trans-monounsaturated fatty acids into complex lipids. As demonstrated in mouse epidermis, methyl palmitoleate treatment uniquely drives the incorporation of vaccenate into acylglucosylceramide, a pathway not activated by methyl oleate [4]. This allows for the dissection of specific enzymatic pathways (e.g., elongases, desaturases) involved in trans-fatty acid metabolism.

Agricultural Biotechnology: Development of Species-Specific Insect Repellents

Leverage the documented repellent activity of Methyl vaccenate against gall thrips on Ficus plants as a starting point for developing semiochemical-based pest management strategies. This application is highly specific and not a generic property of other FAMEs, providing a unique avenue for research into novel, targeted agricultural protectants.

Application
Selection Property
Validation Focus
Lipidomics reference standard
trans-11 isomer identity · high purity
Retention time reproducibility; differential biomarker context
Membrane biophysics
Defined trans geometry
Isomer-specific ion flux modulation
In vivo metabolism studies
Distinct metabolic tracer incorporation
Acylglucosylceramide pathway specificity
Agricultural biotechnology
Species-specific repellent activity
Gall thrips behavioral response
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